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Cat. No.: B1349807

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methylbenzoic acid, with the CAS Number 315-31-1, is a fluorinated aromatic
carboxylic acid.[1] Its structure, featuring a fluorine atom and a methyl group on the benzoic
acid framework, makes it a valuable intermediate in organic synthesis.[1] This compound is
particularly significant in the development of pharmaceuticals and agrochemicals, where the
incorporation of fluorine can enhance metabolic stability, binding affinity, and overall efficacy.[1]
This guide provides a detailed overview of the core physical properties of 2-Fluoro-3-
methylbenzoic acid, outlines the experimental protocols for their determination, and presents
relevant spectral data for its characterization.

Core Physical and Chemical Properties

The key physical properties of 2-Fluoro-3-methylbenzoic acid are summarized in the table
below. These values are critical for its handling, storage, and application in synthetic chemistry.
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Property Value Source(s)
IUPAC Name 2-fluoro-3-methylbenzoic acid [2][3]
CAS Number 315-31-1 [1][3]
Molecular Formula CsH7FO2 [11[3]
Molecular Weight 154.14 g/mol [2][3]

White to off-white or pale
Appearance . [1]
cream crystalline powder

Melting Point 114 -121°C [1]
N _ ~197 - 258 °C
Boiling Point ) [1]
(Predicted/Calculated)

. ~1.225- 1.3 g/cm?3
Density _ [1]
(Predicted/Calculated)

pKa 3.34 £ 0.10 (Predicted)
Flash Point 72.962 °C (Calculated) [1]
Refractive Index 1.472 (Calculated) [1]

Spectral Data

Spectroscopic data is fundamental for the structural confirmation of 2-Fluoro-3-methylbenzoic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR (500 MHz, CDsOD): & = 7.71 (td, J = 7.5 Hz, J = 1.5 Hz, 1H), 7.41 (t, J = 6.0 Hz,
1H), 7.11 (t, J = 7.5 Hz, 1H), 2.28 (d, J = 2.5 Hz, 3H).

e YF NMR (476 MHz, CDsOD, CFCls as standard): 6 =-114.82 ppm.

e 13C NMR: While specific experimental data for 2-Fluoro-3-methylbenzoic acid was not
found in the literature reviewed, the analysis of related benzoic acid derivatives allows for a
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prediction of the chemical shifts.[4] The spectrum would be expected to show eight distinct
signals corresponding to the eight carbon atoms in the molecule.

Infrared (IR) Spectroscopy

FTIR spectra are available for 2-Fluoro-3-methylbenzoic acid.[2] Key expected absorptions
include:

A broad peak from approximately 2500-3300 cm~* characteristic of the O-H stretch of the
carboxylic acid dimer.

A strong absorption band around 1700 cm~! corresponding to the C=0 (carbonyl) stretch.

Peaks in the 1600-1450 cm~* region due to aromatic C=C stretching.

A signal around 1200-1300 cm~1 for the C-O stretch.

Absorptions related to C-F and C-H bonds.

Mass Spectrometry (MS)

Specific mass spectrometry data for 2-Fluoro-3-methylbenzoic acid was not available in the
reviewed literature. However, for a related compound, 2,6-Difluoro-3-methylbenzoic acid octyl
ester, the top m/z peaks were observed at 173, 155, and 172.[5] For 2-Fluoro-3-
methylbenzoic acid, the molecular ion peak [M]* would be expected at m/z 154.

Solubility Profile

Quantitative solubility data for 2-Fluoro-3-methylbenzoic acid in common organic solvents is
not readily available in the surveyed literature. However, based on its structure as a substituted
benzoic acid, a qualitative solubility profile can be predicted. It is expected to be sparingly
soluble in water and non-polar solvents like heptane or cyclohexane. Its solubility should be
higher in polar organic solvents, particularly those capable of hydrogen bonding, such as
ethanol, methanol, and acetone.

Experimental Protocols
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The following sections detail the standard methodologies for determining the key physical
properties of a solid organic compound like 2-Fluoro-3-methylbenzoic acid.

Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is
characteristic of a pure compound.

Methodology: Capillary Method

o Sample Preparation: A small amount of the dry, crystalline 2-Fluoro-3-methylbenzoic acid
is finely powdered. The open end of a glass capillary tube is pressed into the powder. The
tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a
sample height of 1-2 mm.

o Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is
aligned with the thermometer bulb. This assembly is placed in a melting point apparatus
(such as a Thiele tube with heating oil or an automated digital device).

¢ Measurement:

o The apparatus is heated rapidly to a temperature approximately 15-20°C below the
expected melting point.

o The heating rate is then reduced to a slow and steady 1-2°C per minute.

o The temperature at which the first drop of liquid appears is recorded as the beginning of
the melting range.

o The temperature at which the entire sample becomes a clear liquid is recorded as the end
of the melting range.

o Purity Check: An impure sample will typically exhibit a depressed and broadened melting
range.
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Workflow for Melting Point Determination.
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Boiling Point Determination

As 2-Fluoro-3-methylbenzoic acid is a solid at room temperature, its boiling point is
determined at reduced pressure to prevent decomposition, or more commonly, predicted via
computational methods. The experimental determination for high-boiling point solids is less
common in standard laboratories.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Methodology: Potentiometric Titration

» Solution Preparation: A precise mass of 2-Fluoro-3-methylbenzoic acid is dissolved in a
suitable solvent (e.g., a water/ethanol mixture to ensure solubility) to create a solution of
known concentration (e.g., 0.1 M).

o Apparatus Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH
electrode is immersed in the solution. A burette containing a standardized solution of a
strong base (e.g., 0.1 M NaOH) is positioned above the beaker.

e Titration:
o An initial pH reading of the acid solution is recorded.

o The NaOH solution is added in small, precise increments (e.g., 0.5 mL). After each
addition, the solution is stirred, and the pH is allowed to stabilize before being recorded.

o This process is continued through the equivalence point (where the pH changes most
rapidly) until the pH of the solution becomes strongly basic.

o Data Analysis:

o Aftitration curve is generated by plotting pH (y-axis) versus the volume of NaOH added (x-
axis).

o The equivalence point is the inflection point of the curve, where the moles of added base
eqgual the initial moles of the acid.
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o The volume of NaOH at the half-equivalence point (half the volume required to reach the
equivalence point) is determined.

o According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is
equal to the pKa of the acid.

Prepare Acid Solution
(Known Concentration)

N/

Titrate with Standardized Base
(e.g., NaOH)

:

Record pH vs. Volume of Titrant

:

Plot Titration Curve
(pH vs. Volume)

:

Determine Equivalence Point
(Inflection Point)

:

Find Half-Equivalence Point Volume

:

Determine pH at Half-Equivalence Point

Calibrate pH Meter

Result: pKa = pH at Half-Equivalence
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Logical Flow for pKa Determination.

Conclusion

This technical guide has synthesized the key physical properties of 2-Fluoro-3-methylbenzoic
acid, providing a valuable resource for professionals in research and development. The
tabulated data, coupled with detailed experimental protocols and available spectral information,
offers a comprehensive foundation for the safe handling, characterization, and effective
utilization of this important synthetic intermediate. While some experimental values, particularly
for solubility and certain spectral data, are not widely published, the provided information and
predictive analysis based on its chemical structure serve as a robust starting point for any
application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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